Jacobine

説明

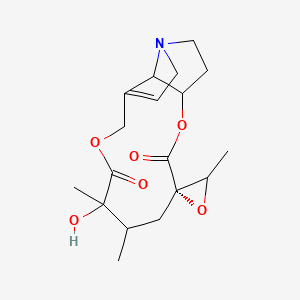

Structure

3D Structure

特性

IUPAC Name |

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPHXJRHXBQDQJ-WKMWQDDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020078 | |

| Record name | Jacobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Jacobine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/ | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.3X10-13 mm Hg @ 25 °C /Estimated/ | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless plates | |

CAS No. |

6870-67-3 | |

| Record name | Jacobine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6870-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacobine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006870673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jacobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6870-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JACOBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM32U80H1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 °C | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Jacobine from Senecio jacobaea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jacobine, a pyrrolizidine alkaloid (PA) found in Senecio jacobaea (common ragwort). This document covers the biosynthesis of this compound, detailed protocols for its extraction and quantification, and the mechanisms of its toxicity, with a focus on the underlying signaling pathways. The information is intended to support research and development activities related to this toxicologically significant compound.

Introduction to this compound and Senecio jacobaea

Senecio jacobaea, a member of the Asteraceae family, is a common plant native to Eurasia and widely distributed globally.[1][2] It is known for producing a variety of toxic pyrrolizidine alkaloids, including this compound, jaconine, jacozine, senecionine, and seneciphylline.[3] These compounds serve as a chemical defense for the plant against herbivores.[4] this compound, a macrocyclic diester PA, is of particular interest due to its hepatotoxicity and potential carcinogenicity.[3][5]

Quantitative Distribution of this compound in Senecio jacobaea

The concentration of this compound and other PAs varies significantly between different parts of the Senecio jacobaea plant. The highest concentrations are typically found in the flowers, followed by the leaves, roots, and stems. This distribution is believed to be a strategic defense mechanism, protecting the most vital and vulnerable parts of the plant. The total PA content in S. jacobaea can range from 0.8 to 6.6 g/kg of dry weight, with this compound being one of the major constituents in certain chemotypes.[6]

| Plant Part | Typical Total Pyrrolizidine Alkaloid (PA) Concentration (% of dry weight) | Predominant Alkaloids |

| Flowers | 0.3 - 0.6% | This compound, Senecionine, Erucifoline |

| Leaves | 0.2 - 0.4% | This compound, Senecionine, Erucifoline |

| Stems | 0.1 - 0.2% | This compound, Senecionine |

| Roots | 0.1 - 0.3% | Senecionine N-oxide |

Note: The exact concentrations can vary depending on the plant's age, genetic makeup, and environmental conditions. Some plants may belong to different chemotypes where erucifoline is the dominant alkaloid instead of this compound.[5]

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, begins with the formation of the necine base, which is derived from amino acids. While the complete enzymatic pathway for this compound is not fully elucidated, the initial steps are understood to involve the conversion of L-arginine or L-ornithine to putrescine.[7] Homospermidine synthase, a key enzyme in this pathway, then catalyzes the formation of homospermidine.[7]

Subsequent cyclization and modification steps lead to the formation of the retronecine core, the characteristic bicyclic structure of many PAs. It is hypothesized that senecionine N-oxide, which is synthesized in the roots and transported to the aerial parts of the plant, serves as a precursor for this compound.[8] The final steps likely involve enzymatic modifications of the senecionine structure to yield this compound.

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound

This protocol outlines a method for the extraction and cleanup of this compound from S. jacobaea plant material, adapted from methodologies described for PA analysis.[9][10][11][12]

Materials:

-

Dried and ground S. jacobaea plant material (flowers, leaves, stems, or roots)

-

Extraction solvent: 2% (v/v) formic acid in water

-

Solid-Phase Extraction (SPE) cartridges: Cation-exchange (e.g., Oasis MCX)

-

SPE conditioning solvent: Methanol

-

SPE equilibration solvent: 1% (v/v) acetic acid

-

SPE wash solvent 1: 1% (v/v) acetic acid

-

SPE wash solvent 2: Methanol

-

SPE elution solvent: 0.35 M ammonia in 70% methanol

-

Centrifuge, rotary evaporator, vortex mixer

Procedure:

-

Weigh 2 grams of the dried, ground plant material into a 50 mL polypropylene centrifuge tube.

-

Add 40 mL of the extraction solvent (2% formic acid in water).

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Condition the cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of 1% acetic acid.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 1% acetic acid, followed by 5 mL of methanol. Discard the washings.

-

Elute the alkaloids from the cartridge with 10 mL of the elution solvent (0.35 M ammonia in 70% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of 5% acetonitrile in water for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 352.2 -> Product ions (Q3) for quantification (e.g., m/z 136.1) and confirmation (e.g., m/z 120.1).

-

Note: Specific MRM transitions should be optimized using a this compound analytical standard.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Spike a blank matrix with known concentrations of the standard to assess matrix effects and recovery.

-

Quantify this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound, like other PAs, is not inherent to the parent molecule but arises from its metabolic activation in the liver.[13]

5.1. Metabolic Activation: Upon ingestion, this compound is transported to the liver where it is metabolized by cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily.[8] This metabolic process involves the oxidation of the necine base, leading to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then be hydrolyzed to a more stable but still reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[8]

5.2. Cellular Targets and Damage: The reactive pyrrolic metabolites of this compound are potent alkylating agents that can covalently bind to cellular macromolecules, including DNA and proteins.[14]

-

DNA Adducts: The formation of DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. This genotoxic effect is a key contributor to the long-term carcinogenic potential of PAs.[15]

-

Protein Adducts: Covalent binding to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling, and cytoskeletal damage. This can trigger a cascade of events leading to cellular dysfunction and death.[3]

5.3. Toxicity Signaling Pathway: The cellular damage induced by this compound metabolites activates several stress response and cell death signaling pathways.

-

Oxidative Stress: The metabolic activation of PAs can generate reactive oxygen species (ROS), leading to oxidative stress. This can further damage cellular components and activate stress-related signaling pathways such as the Nrf2 and MAPK pathways.

-

DNA Damage Response (DDR): The formation of DNA adducts triggers the DDR pathway. Key proteins such as ATM, ATR, and p53 are activated, leading to cell cycle arrest to allow for DNA repair.[8] If the damage is too extensive, p53 can initiate apoptosis.

-

Apoptosis: The culmination of cellular damage, including irreparable DNA damage and protein dysfunction, can lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.

Conclusion

This compound from Senecio jacobaea represents a significant toxicological concern due to its potent hepatotoxicity and carcinogenicity, which are mediated by its metabolic activation to reactive pyrrolic metabolites. A thorough understanding of its biosynthesis, distribution within the plant, and mechanisms of toxicity is crucial for risk assessment and the development of potential mitigation strategies. The experimental protocols provided in this guide offer a framework for the accurate extraction and quantification of this compound, facilitating further research into its biological effects and the development of analytical methods for its detection in various matrices. Continued investigation into the specific enzymatic steps of this compound biosynthesis and the intricate details of its interaction with cellular signaling pathways will further enhance our knowledge of this important plant-derived toxin.

References

- 1. Jacobaea vulgaris - Wikipedia [en.wikipedia.org]

- 2. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Senecionine - Wikipedia [en.wikipedia.org]

- 8. Species by Environment Interactions Affect Pyrrolizidine Alkaloid Expression in Senecio jacobaea, Senecio aquaticus, and Their Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nwcb.wa.gov [nwcb.wa.gov]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Jacobine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA), predominantly found in plants of the Jacobaea genus (formerly Senecio), such as common ragwort (Jacobaea vulgaris). As with other PAs, it serves as a chemical defense against herbivores. The biosynthesis of this compound is a complex, multi-step process localized in different plant tissues, beginning with the formation of a necine base in the roots and culminating in structural diversification in the aerial parts of the plant. This document provides a detailed technical overview of the this compound biosynthetic pathway, presenting key intermediates, enzymes, quantitative data, and the experimental protocols used to elucidate this pathway.

The Biosynthetic Pathway of this compound

The formation of this compound can be conceptually divided into three major stages:

-

Biosynthesis of the Necine Base (Retronecine): This pathway occurs primarily in the plant roots.

-

Biosynthesis of the Necic Acid (Senecic Acid): The formation of the acidic portion of the alkaloid.

-

Esterification and Diversification: The joining of the necine base and necic acid to form a precursor molecule, which is then modified to yield this compound.

The overall pathway begins with primary metabolites L-arginine (or L-ornithine) and L-isoleucine.

Stage 1: Biosynthesis of the Retronecine Base

The formation of the characteristic bicyclic retronecine core starts from the amino acid L-ornithine, which is converted to putrescine. The first committed and pathway-specific step is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[1][2] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[3] This enzyme is a key regulatory point and is known to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3]

Following the synthesis of homospermidine, a series of subsequent, though not fully characterized, enzymatic reactions involving oxidation, cyclization, reduction, desaturation, and hydroxylation occur to form the final necine base, (+)-retronecine.[4]

Stage 2: Biosynthesis of the Senecic Acid Moiety

Senecic acid, the dicarboxylic necic acid portion of this compound, is derived from the condensation of two molecules of the amino acid L-isoleucine. The precise enzymatic steps and intermediates of this conversion are not as well-defined as the necine base pathway.

Stage 3: Esterification and Final Modification to this compound

In the plant roots, retronecine and senecic acid undergo esterification to form the macrocyclic diester, senecionine N-oxide . This is considered the primary product of PA biosynthesis.[5] Senecionine N-oxide is then translocated via the phloem to the aerial parts of the plant, such as the leaves and inflorescences.[5]

In these tissues, senecionine N-oxide serves as a precursor for a variety of other PAs through a process of chemical diversification. It can be reduced to its tertiary amine form, senecionine. The final step in this compound biosynthesis is the epoxidation of the ethylidene double bond of the senecic acid moiety of senecionine.[1] While the specific enzyme has not been definitively identified, this transformation is characteristic of Cytochrome P450 monooxygenases (CYPs), which are known to play a key role in the structural diversification of alkaloids.[6][7] The presence of different downstream modification enzymes is responsible for the distinct PA profiles, or "chemotypes," observed in J. vulgaris populations.[8][9]

Quantitative Data

The concentration of this compound and related PAs varies significantly based on plant tissue, developmental stage, and genetic chemotype. The following tables summarize reported quantitative data from Jacobaea vulgaris (ragwort).

Table 1: Concentration of Major Pyrrolizidine Alkaloids in J. vulgaris Tissues

| Compound | Concentration Range (mg/kg dry weight) | Plant Part | Reference |

|---|---|---|---|

| Total PAs | 3,100 - 6,600 | Whole Plant | [10] |

| This compound N-oxide | up to 1,330 | Aerial Tissues | [11] |

| This compound | up to 906 | Aerial Tissues | [11] |

| Senecionine N-oxide | up to 364 | Aerial Tissues | [11] |

| Seneciphylline | - | - | [12] |

| Jacozine | - | - | [12] |

| Jacoline | - | - |[12] |

Note: Concentrations are highly variable. "-" indicates the compound was identified but not quantified in the cited source.

Table 2: Properties of Homospermidine Synthase (HSS) from Senecio

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| EC Number | 2.5.1.44 / 2.5.1.45 | - | [13][14] |

| Substrates | Putrescine, Spermidine | Substrate saturation at 400 µM each | [15] |

| pH Optimum | 9.0 - 9.5 | - | [15] |

| Native Molecular Mass | ~174 kDa | Size exclusion chromatography | [15] |

| Quaternary Structure | Likely Homotetramer | Deduced from native mass |[15] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol is a composite based on established methods for PA analysis from plant material.[16][17]

Objective: To extract, purify, and quantify this compound and related PAs from dried plant tissue.

Materials:

-

Dried, homogenized plant material (e.g., leaves, flowers).

-

Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol (MeOH).

-

Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg.

-

SPE Conditioning Solvents: Methanol (HPLC grade), Deionized Water.

-

SPE Wash Solvent: Deionized Water.

-

SPE Elution Solvent: 2.5% Ammonium Hydroxide (NH₄OH) in Methanol.

-

Reconstitution Solvent: 5% Methanol in Water.

-

LC-MS/MS system with ESI source.

-

Analytical standards for this compound, senecionine, etc.

Procedure:

-

Extraction:

-

Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.

-

Add 40 mL of Extraction Solution.

-

Shake vigorously for 30 minutes at room temperature.

-

Centrifuge the extract for 10 minutes at ~3000 x g.

-

Decant and filter the supernatant through a fluted paper filter. This is the crude extract.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition the Oasis MCX SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Water.

-

Load 2 mL of the crude extract onto the cartridge at a flow rate of ~2 mL/min.

-

Wash the cartridge with 4 mL of Water to remove polar impurities.

-

Elute the PAs with 4 mL of 2.5% Ammonium Hydroxide in Methanol into a clean collection tube.

-

-

Sample Concentration and Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.

-

Reconstitute the dried residue in 1.0 mL of 5% Methanol in Water.

-

Filter the final solution through a 0.22 µm syringe filter into an LC vial.

-

Analyze using a validated LC-MS/MS method, typically employing a C18 column with a gradient elution of water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate. Detection is performed in positive ion multiple reaction monitoring (MRM) mode.

-

Protocol 2: Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methods developed for characterizing HSS and its parent enzyme, DHS, without radioactive tracers.[15][18]

Objective: To measure the in vitro enzymatic activity of HSS from plant protein extracts.

Materials:

-

Plant protein extract (typically from roots).

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Substrate Solution: 400 µM Putrescine and 400 µM Spermidine in Assay Buffer.

-

Cofactor: 0.6 mM NAD+.

-

Derivatization Agent: Dansyl chloride or similar agent for pre-column derivatization of polyamines.

-

HPLC system with a fluorescence or diode array detector.

-

Homospermidine analytical standard.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 50 µL of Assay Buffer, 25 µL of Substrate Solution, and 10 µL of NAD+ solution.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 15 µL of the plant protein extract.

-

Incubate for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

-

-

Sample Preparation and Derivatization:

-

Centrifuge the stopped reaction to pellet precipitated protein.

-

Transfer the supernatant to a new tube.

-

Perform pre-column derivatization of the polyamines in the supernatant according to the chosen agent's protocol (e.g., adjusting pH and incubating with Dansyl chloride).

-

-

HPLC Analysis:

-

Analyze the derivatized sample by reverse-phase HPLC.

-

Quantify the amount of homospermidine produced by comparing the peak area to a standard curve generated with derivatized homospermidine standard.

-

Calculate enzyme activity based on the amount of product formed per unit time per mg of protein.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other PAs is tightly regulated.

-

Genetic Regulation: The presence and high expression of this compound versus other PAs like erucifoline is genetically determined, leading to distinct chemotypes within a single plant species.[8][9]

-

Spatial Regulation: Biosynthesis is spatially segregated. The initial steps, including HSS activity, occur in the roots. The final diversification steps that produce this compound from senecionine N-oxide occur in the shoots and leaves.[1] This implies the transport of precursors and the tissue-specific expression of the respective biosynthetic genes.

-

Environmental and Hormonal Regulation: PA biosynthesis can be induced by external factors. The plant hormone methyl-jasmonate , a known elicitor of anti-herbivory responses, has been implicated in the regulation of PA levels.[1]

While key TF families like MYB, bHLH, and AP2/ERF are known to regulate other alkaloid pathways, the specific transcription factors that control the expression of HSS or the downstream diversification enzymes in the this compound pathway remain an active area of research.[19][20]

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Senecionine - Wikipedia [en.wikipedia.org]

- 5. miekevd.home.xs4all.nl [miekevd.home.xs4all.nl]

- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 14. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]

- 15. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bfr.bund.de [bfr.bund.de]

- 17. mdpi.com [mdpi.com]

- 18. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicokinetics and Metabolism of Jacobine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of jacobine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species. This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Introduction

This compound is a macrocyclic diester pyrrolizidine alkaloid produced by plants of the Senecio genus, notably ragwort (Senecio jacobaea). Like other 1,2-unsaturated PAs, this compound is a pro-toxin that requires metabolic activation to exert its toxic effects. The primary organ for this bioactivation is the liver, making it the principal target for this compound-induced toxicity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its risk to human and animal health and for developing potential therapeutic interventions against its toxicity.

Toxicokinetics

The toxicokinetics of a compound describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While detailed quantitative toxicokinetic data for this compound are scarce in the published literature, studies on closely related PAs, such as retrorsine and senecionine, provide valuable insights into the likely kinetic profile of this compound.

Absorption

PAs are generally absorbed from the gastrointestinal tract following oral ingestion[1][2]. The absorption of some PAs, like retrorsine, has been reported to be as high as 78% in rats[3][4]. It is anticipated that this compound is also readily absorbed from the gut.

Distribution

Following absorption, PAs are distributed via the bloodstream to various tissues. The liver is the primary organ of distribution and metabolism[1][5]. Due to their lipophilicity, some PAs can cross the placenta and be secreted into milk[1].

Metabolism

Metabolism is the most critical phase in the toxicokinetics of this compound, as it governs the formation of toxic metabolites. The metabolic pathways are detailed in Section 3.

Excretion

PAs and their metabolites are primarily excreted in the urine and feces[1][5]. For the related PA retrorsine, renal excretion accounts for approximately 20% of its total clearance in rats[3][4]. It is likely that this compound and its metabolites follow a similar excretion pattern.

Quantitative Toxicokinetic Parameters

| Parameter | Value (for Retrorsine in mice) | Species | Route of Administration | Reference |

| Half-life (t½) | ~11.05 hours | Mouse | Intravenous/Oral | [6] |

| Oral Bioavailability (F) | 81.80% | Mouse | Oral | [6] |

| Fraction Absorbed (Fa) | 78% | Rat | Not specified | [3][4] |

| Fraction Unbound in Plasma (fu) | 60% | Rat | Not specified | [3][4] |

Metabolism

The metabolism of this compound primarily occurs in the liver and involves several key pathways that lead to both detoxification and bioactivation.

Metabolic Pathways

The main metabolic pathways for this compound are:

-

N-Oxidation: This is generally considered a detoxification pathway, leading to the formation of this compound N-oxide. N-oxides are more water-soluble and are more readily excreted. However, under certain conditions, N-oxides can be reduced back to the parent PA in the gut[7].

-

Hydrolysis: Esterases can hydrolyze the ester groups of this compound, breaking it down into its constituent necine base and necic acids. This is also a detoxification pathway.

-

Dehydrogenation (Bioactivation): Cytochrome P450 (CYP) enzymes in the liver catalyze the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) derivatives. These electrophilic metabolites are responsible for the toxicity of this compound as they can form covalent adducts with cellular macromolecules like DNA and proteins[8][9].

-

Glutathione Conjugation: The reactive epoxide group of this compound can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). This is a detoxification pathway that facilitates the excretion of the alkaloid[10].

The interplay between these pathways determines the ultimate toxicity of this compound.

Visualizing Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound.

Caption: Major metabolic pathways of this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the metabolism of this compound. These are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the formation of metabolites of this compound by liver microsomal enzymes.

Experimental Workflow:

Caption: Workflow for in vitro metabolism of this compound.

Materials:

-

Cryopreserved liver microsomes (e.g., rat, human)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw cryopreserved liver microsomes on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound and the formation of metabolites.

Glutathione Conjugation Assay

This protocol is used to determine the potential for this compound to be detoxified via conjugation with glutathione.

Materials:

-

This compound

-

Glutathione (GSH)

-

Glutathione-S-transferase (GST) enzyme (e.g., from guinea pig liver cytosol)

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of this compound, GSH, and GST in phosphate buffer.

-

In a reaction tube, combine the GST enzyme, GSH, and this compound.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent).

-

Analyze the samples by LC-MS/MS to detect and quantify the formation of the this compound-GSH conjugate.

HPLC-MS/MS Analysis of this compound and Metabolites

A general approach for the analysis of this compound and its metabolites is outlined below. Method optimization is required for specific applications.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

Precursor and Product Ions: These need to be determined empirically for this compound and its specific metabolites.

Conclusion

The toxicokinetics of this compound are characterized by rapid absorption, distribution primarily to the liver, and metabolism through competing pathways of detoxification and bioactivation. The formation of reactive pyrrolic metabolites (DHP) through CYP450-mediated dehydrogenation is the key event leading to its hepatotoxicity. Detoxification occurs via N-oxidation, hydrolysis, and glutathione conjugation. While specific quantitative toxicokinetic data for this compound are limited, information from structurally related pyrrolizidine alkaloids provides a valuable framework for risk assessment. Further research is needed to fully elucidate the quantitative ADME profile of this compound and to develop more detailed and validated analytical methods for its detection and the quantification of its metabolites in biological matrices. This knowledge will be instrumental in mitigating the risks associated with exposure to this potent phytotoxin.

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Refubium - PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicokinetic and bioavailability studies on retrorsine in mice, and ketoconazole-induced alteration in toxicokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 10. researchgate.net [researchgate.net]

The Genotoxicity of Jacobine: A Technical Guide to Mechanisms and DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, notably Ragwort (Senecio jacobaea). Like many PAs with an unsaturated necine base, this compound is a pro-genotoxin, requiring metabolic activation to exert its toxic effects. This activation leads to the formation of highly reactive electrophiles that can bind to cellular macromolecules, including DNA, forming adducts and cross-links. These DNA lesions can induce mutations, chromosomal aberrations, and initiate carcinogenesis. This technical guide provides an in-depth overview of the genotoxicity of this compound, focusing on its metabolic activation, DNA adduct formation, and the cellular responses to the induced damage. It includes a summary of available quantitative data, detailed experimental protocols for assessing its genotoxicity, and visual diagrams of key pathways and workflows.

Introduction to this compound and Pyrrolizidine Alkaloid Genotoxicity

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] Contamination of food, animal feed, and herbal remedies with PA-containing plants poses a significant health risk to humans and livestock.[1] A substantial number of these compounds are genotoxic and carcinogenic.[2] this compound, a prominent PA in Senecio species, exemplifies the genotoxic potential of this class of compounds.[3]

The genotoxicity of PAs is not inherent to the parent molecule but arises from its metabolic transformation in the liver.[2] This guide will detail this activation process, the subsequent interaction with DNA, and the methods used to quantify and characterize this damage.

Metabolic Activation of this compound

The bioactivation of this compound follows the general pathway established for toxic 1,2-unsaturated PAs. This is a critical multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The key steps are:

-

Dehydrogenation: Hepatic CYPs, particularly isoforms like CYP3A4, catalyze the dehydrogenation of the necine base of this compound. This reaction transforms the this compound into a highly unstable pyrrolic ester.

-

Formation of Reactive Metabolites: This pyrrolic ester is a potent electrophile. It can act as a primary reactive metabolite, directly alkylating nucleophilic sites on DNA and proteins.

-

Hydrolysis and Secondary Metabolites: Alternatively, the unstable pyrrolic ester can be hydrolyzed to produce (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is a longer-lived, but still reactive, secondary metabolite that also contributes significantly to the genotoxicity and carcinogenicity of PAs by forming DNA adducts.[1]

DNA Damage and Adduct Formation

Once activated, this compound metabolites can induce several types of DNA damage, which are critical events in the initiation of carcinogenesis. The primary forms of damage are DNA adducts and cross-links.

-

DNA Adducts: The electrophilic pyrrolic metabolites react with nucleophilic centers in the DNA bases. A set of DHP-derived DNA adducts have been identified for other PAs, primarily involving the N2 position of guanine and the N6 position of adenine.[4] These adducts distort the DNA helix and can lead to mispairing during DNA replication, causing point mutations.

-

DNA Cross-links: As a bifunctional alkaloid, this compound's reactive metabolites can alkylate two different nucleophilic sites, leading to cross-links.

-

DNA-DNA Cross-links: These can be interstrand (between opposite DNA strands) or intrastrand (between adjacent bases on the same strand). Interstrand cross-links are particularly cytotoxic as they block DNA replication and transcription.

-

DNA-Protein Cross-links: The reactive metabolites can also link DNA to nearby proteins, such as histones or replication/transcription factors, further disrupting normal cellular processes.

-

In vivo studies in rats have specifically demonstrated that this compound induces significant, dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver.[3] Notably, these studies did not detect DNA single-strand breaks, suggesting that cross-linking is the predominant mechanism of this compound-induced DNA damage.[3]

Quantitative Genotoxicity Data

Quantitative data specifically for this compound is limited in the public literature. However, data from in vivo studies and comparative analyses of other PAs provide a basis for assessing its genotoxic potential.

Table 1: In Vivo Genotoxicity of this compound in Rats

| Species/Strain | Route/Dose | Organ | Assay | Observed Effects | Reference |

|---|---|---|---|---|---|

| Male Sprague-Dawley Rats | 5-60 mg/kg i.p. | Liver | Alkaline Elution | Dose-dependent DNA-DNA interstrand cross-linking. | [3] |

| Male Sprague-Dawley Rats | 15-60 mg/kg i.p. | Liver | Alkaline Elution | Significant DNA-protein cross-linking. | [3] |

| Male Sprague-Dawley Rats | 5-60 mg/kg i.p. | Liver | Alkaline Elution | No detectable DNA single-strand breaks. |[3] |

Table 2: Comparative In Vitro Genotoxicity of Other Pyrrolizidine Alkaloids For context, benchmark dose (BMD) modeling has been used to derive the genotoxic potency of other PAs in metabolically competent human liver cells (HepG2-CYP3A4). The BMDL10 represents the lower 95% confidence limit of the dose that causes a 10% increase in response. Lower values indicate higher potency.

| Pyrrolizidine Alkaloid | Type | Assay | BMDL10 (µM) | Reference |

| Retrorsine | Cyclic Diester | γH2AX | 0.05 | |

| Lasiocarpine | Open Diester | γH2AX | 0.15 | |

| Senecionine | Cyclic Diester | γH2AX | 0.19 | |

| Monocrotaline | Cyclic Diester | γH2AX | 2.5 | |

| Heliotrine | Monoester | γH2AX | 3.2 |

Note: this compound is a macrocyclic diester, structurally similar to retrorsine and senecionine, suggesting it likely possesses high genotoxic potency.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts and cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the lesions, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis (programmed cell death).

Key pathways involved include:

-

Cell Cycle Checkpoints: Activation of kinases like ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.

-

DNA Repair: The cell employs several repair mechanisms to remove PA-induced damage. Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are particularly important for repairing the bulky adducts and interstrand cross-links caused by this compound.

-

Apoptosis: If repair fails, persistent DNA damage signaling can activate the p53 tumor suppressor pathway, leading to the initiation of apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is required to characterize the genotoxic potential of a substance like this compound. The following are detailed methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To detect gene mutations (point mutations and frameshifts) induced by this compound and its metabolites.

Methodology:

-

Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical for pro-genotoxins like this compound.

-

Procedure (Plate Incorporation Method):

-

Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition), and 0.1 mL of the this compound test solution.

-

Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, for at least one strain.

In Vitro Micronucleus Assay

Purpose: To detect chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).

Methodology:

-

Cell Line: Use a suitable mammalian cell line, such as human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells.

-

Metabolic Activation: As with the Ames test, perform experiments with and without S9 mix.

-

Procedure:

-

Culture cells to an appropriate density.

-

Expose the cells to a range of this compound concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.

-

After exposure, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycles.

-

Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Data Analysis: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

Purpose: To detect DNA single- and double-strand breaks and alkali-labile sites. While this compound is not known to directly cause single-strand breaks, this assay can detect transient breaks formed during the repair of adducts and cross-links.

Methodology:

-

Cell System: Can be performed on primary cells (e.g., hepatocytes) or cultured cell lines (e.g., HepG2) treated in vitro, or on cells isolated from animals treated in vivo.

-

Procedure:

-

Expose cells to this compound.

-

Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."

-

Place the slides in a high pH (~13) electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at low voltage. Broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

-

Data Analysis: Use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment. A dose-dependent increase in these metrics indicates genotoxicity.

DNA Adduct Detection (LC-MS/MS)

Purpose: To identify and quantify specific this compound-DNA adducts.

Methodology:

-

Sample Preparation:

-

Isolate DNA from cells or tissues exposed to this compound.

-

Perform enzymatic hydrolysis of the DNA to individual 2'-deoxynucleosides using enzymes like micrococcal nuclease and phosphodiesterase.

-

-

Chromatographic Separation:

-

Inject the digested DNA sample into a liquid chromatography (LC) system, typically a reverse-phase column, to separate the normal deoxynucleosides from the more nonpolar this compound-DNA adducts.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected DHP-deoxyguanosine or DHP-deoxyadenosine adducts.

-

Fragmentation of the parent ion (MS/MS) is used to confirm the identity of the adduct.

-

-

Quantification: Use stable isotope-labeled internal standards of the specific adducts to achieve accurate quantification. Adduct levels are typically reported as the number of adducts per 107 or 108 normal nucleotides.

Conclusion for Drug Development and Safety Assessment

This compound is a potent pro-genotoxin that induces DNA-DNA and DNA-protein cross-links following metabolic activation. This profile is consistent with that of other carcinogenic macrocyclic diester pyrrolizidine alkaloids. For professionals in drug development, any potential contamination of herbal products or raw materials with this compound or related PAs represents a significant safety concern.

The genotoxicity testing battery described herein is essential for hazard identification. A positive finding in these assays, particularly evidence of DNA adduct formation or chromosomal damage, would be a major red flag in safety assessment. Quantitative analysis, such as deriving a benchmark dose from in vitro micronucleus data, can help to rank the potency of this compound relative to other genotoxins and inform risk assessment by allowing for the calculation of a margin of exposure. Given its mechanism of action, it should be assumed that there is no threshold for the genotoxic effects of this compound, and exposure should be minimized to the lowest possible level.

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of the pyrrolizidine alkaloid this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Biological Activities of Jacobine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacobine N-oxide, a pyrrolizidine alkaloid predominantly found in plants of the Senecio genus, has garnered scientific interest for its role in plant defense mechanisms and its potential pharmacological activities. As with many pyrrolizidine alkaloids (PAs), its biological effects are multifaceted, ranging from insecticidal properties to potential, yet largely unexplored, applications in other areas of biomedicine. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound N-oxide, with a focus on quantitative data, experimental methodologies, and the logical framework of the conducted research.

Insecticidal Activity

The most well-documented biological activity of this compound N-oxide is its toxicity to certain insect species. This is consistent with its natural role as a defensive compound in plants against herbivores.

Toxicity Against Spodoptera exigua (Beet Armyworm)

A key study by Nuringtyas et al. (2014) investigated the toxicity of this compound N-oxide against the generalist herbivore, the beet armyworm (Spodoptera exigua). The study utilized both in vitro (insect cell line) and in vivo (larval injection) bioassays to determine its efficacy. A significant finding of this research was that the free base form of this compound is more toxic than its N-oxide counterpart[1][2].

Quantitative Data

While the precise IC50 (in vitro) and LC50 (in vivo) values for this compound N-oxide were not explicitly stated in the available abstracts, the research indicated a clear dose-dependent toxic effect. The study tested a range of concentrations from 0 to 70 ppm[1][2]. The following table summarizes the comparative toxicity of this compound and this compound N-oxide as reported in the study.

| Compound | Bioassay Type | Target Organism | Key Finding |

| This compound | Cell Line & Larval Injection | Spodoptera exigua | More toxic form |

| This compound N-oxide | Cell Line & Larval Injection | Spodoptera exigua | Less toxic than the free base |

Experimental Protocols

The methodologies employed by Nuringtyas et al. (2014) provide a framework for assessing the insecticidal activity of similar compounds.

In Vitro Cytotoxicity Assay using Spodoptera exigua Cell Line

-

Cell Line: Spodoptera exigua ovarian cell line.

-

Compound Preparation: this compound N-oxide was dissolved in an appropriate solvent and tested at a concentration range of 0-70 ppm[1][2].

-

Assay Principle: The viability of the insect cells was measured after exposure to different concentrations of this compound N-oxide. This is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

-

Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Toxicity Assay via Larval Injection

-

Organism: Third-instar larvae of Spodoptera exigua[2].

-

Compound Administration: A specific dose of this compound N-oxide, dissolved in a suitable carrier solvent, was injected directly into the hemocoel of the larvae[2].

-

Observation: The mortality of the larvae was recorded at specific time points after injection.

-

Data Analysis: The lethal concentration that causes 50% mortality of the larval population (LC50) is determined from the dose-mortality data.

Logical Workflow for Insecticidal Activity Assessment

Anticancer and Antimicrobial Activities

Currently, there is a significant lack of specific data in the peer-reviewed scientific literature regarding the anticancer and antimicrobial activities of this compound N-oxide. While the broader class of pyrrolizidine alkaloids has been investigated for such properties, and other N-oxide-containing compounds have shown biological activity, these findings cannot be directly extrapolated to this compound N-oxide. Further research is required to explore these potential therapeutic applications.

Signaling Pathways

The molecular mechanisms and specific signaling pathways modulated by this compound N-oxide remain largely uncharacterized. Understanding these pathways is crucial for elucidating its mode of action, both in terms of its insecticidal effects and any potential pharmacological properties. Future research in this area could involve transcriptomic and proteomic analyses of cells or tissues exposed to this compound N-oxide to identify key molecular targets and affected pathways.

Hypothetical Signaling Pathway in Insect Cells

Based on the known mechanisms of other toxic alkaloids, a hypothetical pathway for this compound N-oxide's action in insect cells could involve the induction of cellular stress and apoptosis.

Conclusion and Future Directions

The current body of scientific literature primarily supports the role of this compound N-oxide as an insecticidal agent, particularly against Spodoptera exigua. However, there is a clear need for more detailed quantitative data, including specific IC50 and LC50 values from publicly accessible studies. Furthermore, the exploration of its potential anticancer and antimicrobial activities, as well as the elucidation of the underlying signaling pathways, represents a significant and promising area for future research. Such studies will be instrumental in fully understanding the biological activity profile of this compound N-oxide and assessing its potential for development in various applications.

References

The Occurrence of Jacobine in Jacobaea Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the pyrrolizidine alkaloid (PA) jacobine within the plant genus Jacobaea, with a primary focus on the well-studied species Jacobaea vulgaris (syn. Senecio jacobaea), commonly known as ragwort. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development in related fields.

Quantitative Occurrence of this compound and Other Pyrrolizidine Alkaloids

The concentration of this compound and other PAs in Jacobaea species is highly variable, influenced by factors such as the plant's genetic makeup (chemotype), developmental stage, and environmental conditions.[1][2] Jacobaea vulgaris exhibits distinct chemotypes, primarily the "this compound-type," characterized by high concentrations of this compound and its related compounds, and the "erucifoline-type."[1][3] The this compound-type chemotypes generally show a higher total PA concentration.[1][3] Total PA content in flowering J. vulgaris has been reported to range from 0.8 to 6.6 g/kg of dry weight.[4] Another study found that tansy ragwort can contain 0.1% to 0.9% PAs by dry matter.[5]

The distribution of PAs also varies within the plant, with inflorescences often containing the highest concentrations.[4] The following table summarizes quantitative data on this compound and total PA concentrations from various studies.

| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration Range | Notes | Reference(s) |

| Jacobaea vulgaris | Whole Plant | Total PAs | 0.8 - 6.6 g/kg dry weight | During flowering time. | [4] |

| Jacobaea vulgaris | Leaves | Total PAs | 19 - 22 mg/g dry matter | Early in the season (April). | [4] |

| Jacobaea vulgaris | Stems | Total PAs | 19 - 22 mg/g dry matter | Early in the season (May). | [4] |

| Jacobaea vulgaris | Whole Plant | Total PAs | 3.2 - 6.6 g/kg dry weight | Quantified over a full growing season. | [1][2] |

| Jacobaea vulgaris | Flowers | Total PAs | 400 - 1700 mg/kg fresh weight | [5] | |

| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | This compound | Up to 3.44 µg/L | In the highest exposed group. | [6] |

| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | Jacoline | Up to 29.7 µg/L | The main PA found in milk. | [6] |

| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | Jaconine | Up to 4.65 µg/L | [6] |

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound and other PAs from Jacobaea species typically involve a multi-step process including sample preparation, extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Homogenization : Plant material (e.g., leaves, flowers) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic mill. This prevents enzymatic degradation of the target analytes.[7]

-

Extraction : A weighed amount of the homogenized plant material (typically 10-100 mg) is subjected to solvent extraction. A common method involves sonication in an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to extract both the free base PAs and their N-oxides.[8] Alternatively, methanol-based solvents can be used.[9] The extraction is often repeated to ensure maximum recovery. The sample is then centrifuged to separate the supernatant containing the PAs from the solid plant debris.[8]

Purification by Solid-Phase Extraction (SPE)

The crude extract is purified to remove interfering compounds such as chlorophyll and fats.[9] This is commonly achieved using solid-phase extraction (SPE) with a cation exchange or reversed-phase cartridge.[8][9]

-

Cartridge Conditioning : The SPE cartridge (e.g., C18 or a strong cation exchange resin) is conditioned with methanol followed by water.[8]

-

Sample Loading : The pH of the acidic extract is adjusted to neutral (pH 7) before being loaded onto the conditioned SPE cartridge.[8]

-

Washing : The cartridge is washed with water to remove polar impurities.[8]

-

Elution : The PAs are eluted from the cartridge with methanol.[8]

-

Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS system (e.g., a mixture of methanol and water).[8]

Quantification by LC-MS/MS

-

Chromatographic Separation : The purified and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid additive.[10]

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument.[8] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of specific PAs like this compound.[10] Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard and using a calibration curve generated from standards of known concentrations.[10]

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound Quantification.

Biosynthesis Pathway of Pyrrolizidine Alkaloid Necine Base

The biosynthesis of this compound, like other PAs, begins with the formation of a necine base, which is subsequently esterified with a necic acid. The core necine base structure is derived from the amino acid L-ornithine.[11] The first committed step in this pathway is catalyzed by homospermidine synthase.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 8. bfr.bund.de [bfr.bund.de]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

Jacobine's role in plant defense mechanisms

An In-depth Technical Guide on the Role of Jacobine in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these chemical weapons are the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their toxicity. This guide focuses on this compound, a specific senecionine-type PA found predominantly in species of the Senecio genus (now often classified under Jacobaea). This compound plays a significant role in defending these plants against generalist insect herbivores. This document provides a detailed overview of the biosynthesis of this compound, its mode of action, the signaling pathways that regulate its production, and the experimental protocols used to study its effects. Quantitative toxicity data are presented, and key biochemical and signaling pathways are visualized to offer a comprehensive resource for researchers in plant science, entomology, and natural product-based drug discovery.

Introduction to Plant Chemical Defense and Pyrrolizidine Alkaloids

Plants employ a dual-layered defense system comprising physical barriers (e.g., thorns, trichomes) and chemical deterrents. The chemical defenses are mediated by a vast array of secondary metabolites, which are not essential for primary metabolic processes but are crucial for survival in a hostile environment. These compounds can act as toxins, feeding deterrents, or developmental inhibitors to herbivores.

Pyrrolizidine alkaloids (PAs) are a prominent class of nitrogen-containing secondary metabolites found in approximately 3% of flowering plants, most notably in the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are characterized by a core structure of two fused five-membered rings with a nitrogen atom, known as a necine base.[2] PAs are typically present as esters of a necine base and one or more necic acids.[2] They are well-documented for their hepatotoxicity in vertebrates and their potent defensive capabilities against insect herbivores.[1] this compound, a macrocyclic diester PA, is a prime example of such a defense compound, demonstrating significant toxicity to a range of insects.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs in the roots of the plant, after which it is translocated to the shoots. The pathway can be divided into the formation of its two primary components: the necine base (retronecine) and the necic acid (senecic acid), which are then esterified to form the precursor senecionine. This compound is subsequently formed via an epoxidation reaction.

Synthesis of the Retronecine Base

The biosynthesis of the pyrrolizidine core begins with the amino acids L-arginine or L-ornithine.[5]

-

Formation of Putrescine: L-arginine is converted to putrescine.

-

Formation of Homospermidine: In the first committed step of PA biosynthesis, the enzyme homospermidine synthase (HSS) catalyzes the NAD+-dependent transfer of an aminopropyl group from spermidine to putrescine, forming homospermidine.[3][6] HSS is a key enzyme that evolved from the duplication of a gene involved in primary metabolism.[6]

-

Cyclization and Modification: Homospermidine undergoes oxidation and cyclization to form the pyrrolizidine backbone.[3] Subsequent desaturation and hydroxylation steps yield the final necine base, retronecine.[3]

Synthesis of the Senecic Acid Moiety

The necic acid portion of senecionine, senecic acid, is derived from the amino acid L-isoleucine.[7] The pathway involves the condensation of two L-isoleucine-derived C5 units to form the branched C10 dicarboxylic acid structure of senecic acid.[3][7]

Esterification and Final Modification

-

Formation of Senecionine: The retronecine base is esterified with senecic acid to form a 12-membered macrocyclic diester, senecionine.[3] This esterification often occurs to produce the N-oxide form, which is the primary transport form and is considered less toxic. The N-oxide can be reduced to the tertiary base form in the plant tissues.[3]

-

Conversion to this compound: Senecionine serves as the direct precursor to this compound. The structural difference is the presence of an epoxide ring on the necic acid moiety of this compound. This conversion is achieved through an epoxidation of the ethylidene double bond of senecionine.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 3. researchgate.net [researchgate.net]

- 4. miekevd.home.xs4all.nl [miekevd.home.xs4all.nl]

- 5. Senecionine - Wikipedia [en.wikipedia.org]

- 6. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Jacobine from Senecio jacobaea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecio jacobaea, commonly known as ragwort, is a plant species that produces a variety of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxicity.[1] Jacobine is one of the major PAs found in S. jacobaea and is of significant interest to researchers studying the toxicology and pharmacology of these compounds.[2][3][4] This document provides a detailed protocol for the extraction and partial purification of this compound and other PAs from S. jacobaea plant material, suitable for laboratory-scale applications. The described method is based on a classic acid-base extraction technique, which leverages the basicity of the alkaloid nitrogen for separation from other plant constituents, followed by a solid-phase extraction (SPE) cleanup step.

Data Presentation

The following tables summarize the pyrrolizidine alkaloids commonly found in Senecio jacobaea and the expected recovery rates for this compound and other PAs using the purification method outlined in this protocol.

Table 1: Major Pyrrolizidine Alkaloids Identified in Senecio jacobaea

| Alkaloid | Type |

| This compound | Diester |

| Jacoline | Diester |

| Jacozine | Diester |

| Seneciphylline | Diester |

| Senecionine | Diester |

| Erucifoline | Diester |

| Retrorsine | Diester |

Source: Data compiled from multiple analytical studies.[2][3]

Table 2: Recovery Rates of Pyrrolizidine Alkaloids from S. jacobaea Leaf Extracts Using C18 Solid-Phase Extraction

| Pyrrolizidine Alkaloid | Average Recovery Rate (%) |

| This compound | 87 |

| This compound N-oxide | 91 |

| Erucifoline N-oxide | 90 |

| Retrorsine | 85 |

| Retrorsine N-oxide | 97 |

| Senecionine | 98 |

| Senecionine N-oxide | 85 |

Source: Adapted from Helle, N.; Chmelka, F. (2016).[5]

Table 3: Comparative Yield of Total Pyrrolizidine Alkaloids from Senecio jacobaea using Different Extraction Scales